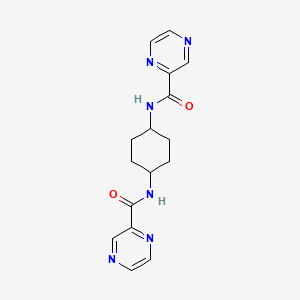
N,N'-1,4-cyclohexanediyldi(2-pyrazinecarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-cyclohexanediyldi(2-pyrazinecarboxamide), commonly known as CPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDC is a white crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of CPDC is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. CPDC has also been shown to interact with metal ions, which may contribute to its ability to remove heavy metals from contaminated water.
Biochemical and physiological effects:
CPDC has been shown to have low toxicity and is generally well-tolerated in animal studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. CPDC has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, CPDC has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPDC has several advantages for lab experiments, including its low toxicity, solubility in water and organic solvents, and ability to form stable complexes with metal ions. However, CPDC can be difficult to synthesize and purify, which may limit its use in certain experiments. In addition, CPDC may have limited stability under certain conditions, which may affect its efficacy in some applications.
Direcciones Futuras
CPDC has several potential future directions for research. In drug discovery, further studies are needed to elucidate the mechanism of action of CPDC and its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, further studies are needed to explore the potential applications of CPDC-based MOFs in gas storage, catalysis, and drug delivery. In environmental science, further studies are needed to optimize the conditions for the removal of heavy metals from contaminated water using CPDC. Overall, CPDC has significant potential for further research and development in various fields.
Métodos De Síntesis
CPDC can be synthesized by reacting 1,4-cyclohexanediamine with 2-pyrazinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields CPDC as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
CPDC has been extensively studied for its potential applications in various fields, including drug discovery, material science, and environmental science. In drug discovery, CPDC has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, CPDC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and drug delivery. In environmental science, CPDC has been studied for its ability to remove heavy metals from contaminated water.
Propiedades
IUPAC Name |
N-[4-(pyrazine-2-carbonylamino)cyclohexyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15(13-9-17-5-7-19-13)21-11-1-2-12(4-3-11)22-16(24)14-10-18-6-8-20-14/h5-12H,1-4H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYPTPMTVFERPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
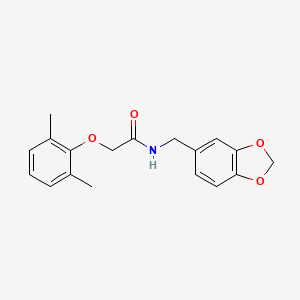
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)

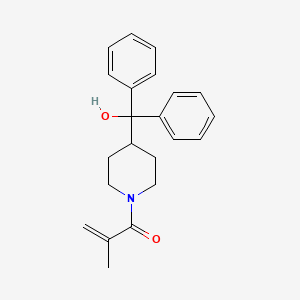
![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)


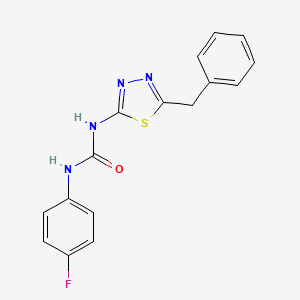
![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
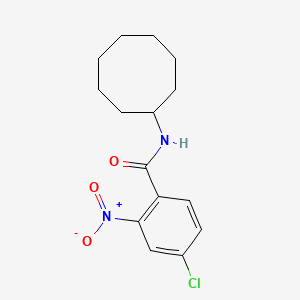
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
amino]phenol](/img/structure/B5746553.png)